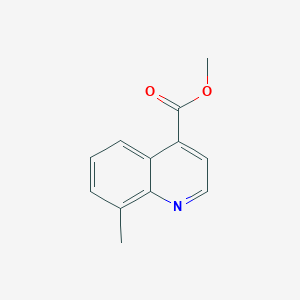

Methyl 8-methylquinoline-4-carboxylate

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Biology and Organic Synthesis

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the fields of chemical biology and organic synthesis. nih.govsinfoochem.comlookchem.com Its structural rigidity and the presence of a nitrogen atom confer unique electronic properties, making it a "privileged scaffold" in medicinal chemistry. acs.orgresearchgate.net This means that the quinoline core is a recurring motif in a multitude of biologically active compounds and approved drugs. sinfoochem.com

The versatility of the quinoline ring allows for functionalization at various positions, leading to a diverse array of derivatives with a wide spectrum of pharmacological activities. sinfoochem.com These include, but are not limited to, anticancer, anti-inflammatory, antibacterial, antiviral, and antimalarial properties. nih.govlookchem.com The ability of the quinoline nucleus to interact with various biological targets, such as enzymes and receptors, through hydrogen bonding, pi-stacking, and hydrophobic interactions, underpins its therapeutic potential. nih.gov

In organic synthesis, the development of novel and efficient methods for constructing and modifying the quinoline ring system remains an active area of research. sinfoochem.comacs.org Classic reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses have been complemented by modern catalytic methods, offering greater control over substitution patterns and yields. sinfoochem.com This continuous innovation in synthetic methodology facilitates the exploration of new chemical space and the generation of libraries of quinoline derivatives for biological screening.

Research Importance of Methylated Quinoline-4-carboxylates

Within the broader class of quinoline derivatives, quinoline-4-carboxylates and their methylated forms are of significant research interest. The carboxylate group at the 4-position, and its corresponding methyl ester, can act as a crucial pharmacophore, influencing the molecule's solubility, electronic distribution, and ability to interact with biological targets. nih.gov

Research has shown that quinoline-4-carboxylic acid derivatives can exhibit a range of biological effects, including antimicrobial and antioxidant activities. nih.govui.ac.id The methylation of the carboxylic acid to form a methyl ester can modulate these properties. For instance, esterification can alter the compound's lipophilicity, which in turn affects its ability to cross cell membranes and reach its intracellular target.

Furthermore, the presence of a methyl group on the quinoline ring itself, in addition to the methyl ester, can further refine the biological activity. Methyl groups can influence the molecule's conformation, steric interactions with binding sites, and metabolic stability. Studies on various methylated quinoline derivatives have demonstrated their potential in drug discovery, including as inhibitors of enzymes like cyclooxygenase-2 (COX-2).

Scope and Research Focus on Methyl 8-methylquinoline-4-carboxylate

Despite the extensive research into the quinoline scaffold and its many derivatives, a thorough review of the scientific literature reveals a notable gap in the specific investigation of This compound . While its constituent parts, 8-methylquinoline (B175542) and quinoline-4-carboxylic acid, are known compounds, with the latter having a registered CAS number of 816448-09-6, the methylated ester form appears to be largely uncharacterized in published research. sinfoochem.comlookchem.com

This lack of specific data necessitates a more speculative approach to understanding its potential. The synthesis of this compound is theoretically achievable through standard esterification procedures, such as the Fischer esterification of 8-methylquinoline-4-carboxylic acid with methanol (B129727) in the presence of an acid catalyst. youtube.commasterorganicchemistry.com

Given the known biological activities of related quinoline carboxylates, it is plausible that this compound could exhibit interesting pharmacological properties. The 8-methyl substitution, in particular, could confer specific steric and electronic effects that differentiate its activity from other methylated quinoline-4-carboxylates.

Structure

3D Structure

Properties

IUPAC Name |

methyl 8-methylquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-4-3-5-9-10(12(14)15-2)6-7-13-11(8)9/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQSSKGSCBLWROY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC=N2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of Methyl 8 Methylquinoline 4 Carboxylate

Oxidation Reactions of the Quinoline (B57606) Core and Peripheral Groups

The quinoline nucleus and its alkyl substituents are susceptible to oxidation under various conditions, leading to a range of functionalized derivatives.

The nitrogen atom in the quinoline ring possesses a lone pair of electrons and can be readily oxidized to form an N-oxide. This transformation is a common reaction for nitrogen-containing heterocycles. The resulting N-oxide, specifically Methyl 8-methylquinoline-4-carboxylate N-oxide, exhibits altered electronic properties and can serve as an intermediate for further functionalization. The oxidation is typically achieved using peroxy acids or other potent oxidizing agents. thieme-connect.de

Common reagents for this transformation include:

m-Chloroperoxybenzoic acid (m-CPBA)

Hydrogen peroxide in the presence of a catalyst, such as methyltrioxorhenium thieme-connect.de

The formation of 8-Methylquinoline (B175542) N-oxide is well-documented, and this derivative is commercially available. scientificlabs.com The presence of substituents on the quinoline ring can influence the rate and yield of N-oxidation, but the reaction is generally a reliable method for modifying the heterocyclic core.

The methyl group at the C8-position of the quinoline ring is a potential site for oxidation. Similar to other alkylarenes, this benzylic position can be oxidized to various functional groups, including aldehydes, and ultimately to a carboxylic acid, depending on the oxidant and reaction conditions. This transformation would yield quinoline-4,8-dicarboxylic acid derivatives. Strong oxidizing agents are typically required for the conversion of an aryl methyl group to a carboxylic acid. youtube.com

However, the steric environment of the C8-methyl group, being in the peri-position relative to the quinoline nitrogen, can influence its reactivity. In some catalytic systems, the presence of an 8-methyl group has been observed to severely hinder reactions due to steric effects. rsc.org A specialized form of oxidation, C-H ammoxidation, has also been reported for 8-methylquinoline, converting the methyl group into a nitrile. researchgate.net

Table 1: Oxidation Reactions of this compound

| Reaction Type | Target Site | Reagent(s) | Product Type |

|---|---|---|---|

| N-Oxidation | Quinoline Nitrogen | m-CPBA or H₂O₂/Catalyst | Quinoline N-Oxide |

| Side-Chain Oxidation | C8-Methyl Group | Strong Oxidants (e.g., KMnO₄) | Carboxylic Acid |

Reduction Reactions of Functional Groups

Both the ester functionality and the aromatic quinoline system of this compound can undergo reduction.

The methyl ester at the C4-position can be reduced to a primary alcohol, yielding (8-methylquinolin-4-yl)methanol. This transformation typically requires powerful reducing agents, as esters are less reactive than ketones or aldehydes. The most common reagent for this purpose is lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds via nucleophilic acyl substitution followed by a nucleophilic addition to the intermediate aldehyde. libretexts.org

Alternatively, the ester can first be hydrolyzed to the corresponding carboxylic acid, 8-methylquinoline-4-carboxylic acid. This saponification is generally achieved under basic conditions, for instance, using sodium hydroxide (B78521) (NaOH). nih.gov The resulting carboxylic acid can then be reduced to the alcohol.

The quinoline ring system can be hydrogenated, but the specific product depends significantly on the catalyst employed. This allows for selective reduction of either the heterocyclic (pyridine) or the carbocyclic (benzene) portion of the molecule.

Reduction of the Pyridine (B92270) Ring: Catalytic hydrogenation using catalysts such as gold nanoparticles supported on titanium dioxide (Au/TiO₂) chemoselectively reduces the nitrogen-containing ring. acs.orgnih.gov This yields Methyl 5,6,7,8-tetrahydroquinoline-4-carboxylate. This method is noted for its high selectivity, proceeding under mild conditions and leaving other functional groups, such as esters and halogens, intact. acs.orgnih.gov Iridium-based catalysts are also effective for the hydrogenation of the pyridine ring of substituted quinolines. thieme-connect.com

Reduction of the Benzene (B151609) Ring: In contrast, using a ruthenium catalyst, such as Ru(η³-methallyl)₂(cod)–PhTRAP, can direct the hydrogenation to the carbocyclic ring. rsc.org This unusual chemoselectivity results in the formation of Methyl 5,6,7,8-tetrahydroquinoline-4-carboxylate.

Table 2: Reduction Reactions of this compound

| Reaction Type | Target Site | Reagent(s)/Catalyst | Product Type |

|---|---|---|---|

| Ester Reduction | C4-Carboxylate | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

| Selective Hydrogenation | Pyridine Ring | H₂ / Au-TiO₂ or Iridium complex | 1,2,3,4-Tetrahydroquinoline |

Nucleophilic and Electrophilic Substitution Reactions on the Quinoline Ring

The aromatic rings of the quinoline core are subject to both electrophilic and nucleophilic substitution, with the regioselectivity being influenced by the existing substituents.

In this compound, the benzene ring is activated by the electron-donating C8-methyl group, while the pyridine ring is deactivated by the electron-withdrawing C4-methyl carboxylate group and the inherent electron-deficient nature of the pyridine nitrogen.

Electrophilic Substitution: Due to the directing effects of the substituents, electrophilic aromatic substitution is expected to occur preferentially on the activated benzene ring. The C8-methyl group directs incoming electrophiles to the ortho (C7) and para (C5) positions. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would likely yield 5- and 7-substituted products. For instance, the bromination of 8-methyl-quinoline with N-Bromosuccinimide (NBS) in sulfuric acid has been reported, demonstrating the feasibility of halogenating this ring system. Theoretical studies on the related 8-hydroxyquinoline (B1678124) also point to substitution occurring at the C5 and C7 positions. researchgate.net

Nucleophilic Substitution: Nucleophilic aromatic substitution (S_NAr) on the quinoline ring is less common and generally requires a good leaving group at an activated position (typically C2 or C4). The C4-methyl carboxylate group deactivates the ring for electrophilic attack but activates it for nucleophilic attack, particularly at the C2 and C4 positions. While the parent molecule lacks a suitable leaving group for a direct S_NAr reaction, related compounds like 4-chloro-8-methylquinoline (B97423) derivatives readily undergo nucleophilic displacement at the C4 position with nucleophiles such as amines, thiols, and azide (B81097) ions. mdpi.comresearchgate.net This indicates the inherent susceptibility of the C4 position to nucleophilic attack if a leaving group is present.

Table 3: Substitution Reactions on the Quinoline Ring

| Reaction Type | Preferred Position(s) | Influencing Factors | Example Reaction |

|---|---|---|---|

| Electrophilic Substitution | C5 and C7 | Activating C8-methyl group directs to the benzene ring. | Bromination with NBS/H₂SO₄ |

Derivatization Strategies for Structural Elaboration

The structural framework of this compound offers multiple sites for chemical modification, enabling its use as a versatile scaffold in synthetic chemistry. Derivatization strategies primarily target the ester functional group at the C4 position and the methyl group at the C8 position. These transformations allow for extensive structural elaboration to generate a diverse range of novel quinoline derivatives.

The most direct transformation of this compound involves the hydrolysis of its methyl ester to yield the corresponding 8-methylquinoline-4-carboxylic acid. This reaction is a fundamental step, as the resulting carboxylic acid is a key intermediate for further modifications. The hydrolysis can be achieved under either acidic or basic conditions. youtube.com

Base-catalyzed hydrolysis, often referred to as saponification, typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by an acidic workup to protonate the carboxylate salt. youtube.comnih.gov The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the carbonyl carbon of the ester. youtube.com Acid-catalyzed hydrolysis involves heating the ester in the presence of a strong acid (e.g., H₂SO₄) and water. This mechanism begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. youtube.com

The choice of hydrolysis conditions is critical, as unwanted side reactions, such as decarboxylation, can occur, particularly under harsh conditions. nih.gov For sensitive substrates, milder reagents may be employed. For instance, in related quinoline systems, boron tribromide (BBr₃) has been used to unveil the carboxylic acid with minimal side product formation. nih.gov

Once formed, 8-methylquinoline-4-carboxylic acid serves as a versatile precursor. The carboxylate group is important in many biologically active molecules, where it can form salt bridges or hydrogen bonds with biological targets. nih.gov Further transformations can include conversion to acid chlorides, amides, or other esters, significantly broadening the synthetic utility of the parent compound.

| Ester Derivative | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | 1 M NaOH (aq), i-PrOH, reflux, 2 h | 4-Hydroxy-2-(methylthio)quinoline-3-carboxylic acid | nih.gov |

| Ethyl 2-(halomethyl)quinoline-3-carboxylates | Hydrolysis (conditions not specified) | 2-[(Quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid | researchgate.net |

| Generic Methyl Ester | N,N-diarylammonium pyrosulfate, organic solvent-free | Corresponding Carboxylic Acid | organic-chemistry.org |

Following hydrolysis, the resulting 8-methylquinoline-4-carboxylic acid can undergo decarboxylation—the removal of the carboxyl group as carbon dioxide (CO₂). This reaction serves as a method for functional group removal, yielding 8-methylquinoline. In some synthetic contexts, particularly in the synthesis of certain quinoline-based inhibitors, decarboxylation can be an unwanted side reaction that occurs at a faster rate than other desired transformations, leading to low product yields. nih.gov

The decarboxylation of quinoline-4-carboxylic acids is a known transformation pathway. researchgate.net The mechanism of decarboxylation for many carboxylic acids, especially those with a carbonyl group or a heteroatom in a position analogous to the β-position, proceeds through a cyclic, concerted transition state. masterorganicchemistry.com In this process, the molecule arranges into a six-membered ring-like structure, facilitating the cleavage of the C-C bond and the formation of an enol intermediate, which then tautomerizes to the final product. masterorganicchemistry.com This pathway avoids the formation of a high-energy carbanion. The reaction is typically promoted by heat. Various modern catalytic methods, including those using silver carbonate (Ag₂CO₃) or photoredox catalysts, have also been developed for the protodecarboxylation of heteroaromatic carboxylic acids under milder conditions. organic-chemistry.org

Late-stage functionalization is a powerful strategy for introducing chemical complexity into molecules at a late point in a synthetic sequence. For this compound, the methyl group at the C8 position is an ideal target for such modifications via C(sp³)-H activation. nih.gov The nitrogen atom of the quinoline ring acts as an intrinsic directing group, facilitating the formation of cyclometallated complexes with various transition metals and enabling selective functionalization of the C8-methyl group. nih.gov

A notable example of this strategy is the direct amidation of the 8-methyl group. Ruthenium(II)-catalyzed reactions of 8-methylquinolines with various azides have been developed to form quinolin-8-ylmethanamines. researchgate.net This intermolecular C(sp³)-H bond amidation proceeds under relatively mild conditions and provides good yields. researchgate.net This transformation is significant as it allows for the direct formation of a C-N bond, a common linkage in bioactive compounds, without requiring pre-functionalization of the methyl group. researchgate.net Other transition metals, such as Rhodium(III), have also been utilized for C-H activation at this position. researchgate.net These C-H functionalization reactions highlight the synthetic potential of the 8-methylquinoline scaffold for creating diverse molecular architectures. nih.gov

| Substrate | Nitrogen Source | Catalyst System | Solvent/Temp | Product | Reference |

|---|---|---|---|---|---|

| 8-Methylquinoline | Sulfonyl Azides | [(p-cymene)RuCl₂]₂, AgSbF₆ | DCE, 80 °C | N-(Quinolin-8-ylmethyl)sulfonamides | researchgate.net |

Mechanistic Investigations of Key Chemical Transformations

Understanding the step-by-step reaction pathways is crucial for optimizing reaction conditions and predicting outcomes. numberanalytics.com The key transformations of this compound—ester hydrolysis, decarboxylation, and C-H activation—are underpinned by well-studied organic reaction mechanisms.

Ester Hydrolysis:

Base-Catalyzed Mechanism (Saponification): This is a two-step process. First, a hydroxide ion performs a nucleophilic attack on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. In the second step, the intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide (B1231860) ion (⁻OCH₃) as the leaving group. The methoxide ion then deprotonates the newly formed carboxylic acid in a rapid acid-base reaction, yielding a carboxylate salt and methanol (B129727). youtube.com

Acid-Catalyzed Mechanism: This is a multi-step equilibrium process. The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺), which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, the methoxy (B1213986) group is protonated to become a good leaving group (methanol). The intermediate then eliminates methanol, and a final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid. youtube.com

Decarboxylation: The decarboxylation of 8-methylquinoline-4-carboxylic acid, particularly when heated, is believed to proceed through a concerted pericyclic mechanism. The molecule adopts a conformation where the carboxylic acid proton can form a hydrogen bond with the quinoline ring nitrogen. This arrangement facilitates a six-electron rearrangement within a cyclic transition state, leading to the simultaneous cleavage of the C4-carboxyl bond and protonation at C4, with the liberation of CO₂. masterorganicchemistry.com This pathway is energetically favorable as it avoids the formation of unstable intermediates. masterorganicchemistry.com

C-H Activation/Amidation: The mechanism for the Ru(II)-catalyzed amidation of the 8-methyl group is proposed to proceed through a catalytic cycle. researchgate.net

C-H Activation: The cycle is initiated by the coordination of the quinoline nitrogen to the Ru(II) catalyst, followed by a concerted metalation-deprotonation step involving the C-H bond of the methyl group. This forms a five-membered ruthenacycle intermediate.

Nitrene Formation/Insertion: The sulfonyl azide coordinates to the ruthenium center and, upon loss of N₂, generates a ruthenium-nitrenoid species.

Migratory Insertion: The nitrenoid intermediate then undergoes migratory insertion into the Ru-C bond of the cyclometalated intermediate.

Protonolysis: The final step is the protonolysis of the resulting Ru-N bond, which releases the aminated product and regenerates the active catalyst, allowing it to re-enter the catalytic cycle. researchgate.net

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of Methyl 8 Methylquinoline 4 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms within a molecule. The ¹H NMR spectrum of Methyl 8-methylquinoline-4-carboxylate displays distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring system, the methyl group attached to the ring, and the methyl group of the ester functionality.

The aromatic region of the spectrum is complex due to the coupling between adjacent protons. For the related 8-methylquinoline (B175542), the proton at position 2 (H-2) typically appears at the most downfield position due to the deshielding effect of the adjacent nitrogen atom. chemicalbook.com The protons on the carbocyclic ring (H-5, H-6, H-7) and the heterocyclic ring (H-3) exhibit characteristic splitting patterns (doublets, triplets, or multiplets) based on their neighboring protons.

The methyl group at the 8-position (8-CH₃) and the methyl group of the carboxylate ester (COOCH₃) each give rise to a singlet in the upfield region of the spectrum, as they have no adjacent protons to couple with.

Table 1: Representative ¹H NMR Spectral Data for this compound Moiety Analogs

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~8.9 | dd | J = 4.2, 1.7 |

| H-3 | ~7.4 | d | J = 4.2 |

| H-5 | ~8.1 | d | J = 8.3 |

| H-6 | ~7.6 | t | J = 7.7 |

| H-7 | ~7.4 | d | J = 7.1 |

| 8-CH₃ | ~2.8 | s | - |

| COOCH₃ | ~3.9 | s | - |

Note: Data is based on analogous structures and may vary slightly for the specific compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for each unique carbon atom.

The carbon of the carbonyl group (C=O) in the ester is typically found in the downfield region of the spectrum, often around 165-175 ppm. nih.gov The aromatic carbons of the quinoline ring system will appear in the range of approximately 115-150 ppm. libretexts.org The chemical shifts of these carbons are influenced by the electron-withdrawing nitrogen atom and the electron-donating methyl group. The carbon of the methyl group attached to the quinoline ring (8-CH₃) and the methyl group of the ester (OCH₃) will appear in the upfield region, typically between 15 and 60 ppm. libretexts.orgwisc.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~167 |

| C-2 | ~150 |

| C-3 | ~122 |

| C-4 | ~145 |

| C-4a | ~128 |

| C-5 | ~129 |

| C-6 | ~126 |

| C-7 | ~136 |

| C-8 | ~130 |

| C-8a | ~148 |

| 8-CH₃ | ~18 |

| OCH₃ | ~53 |

Note: These are predicted values based on known substituent effects and data from similar compounds.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence), are invaluable for confirming the structural assignment. A COSY spectrum reveals correlations between coupled protons, helping to establish the connectivity of the protons within the quinoline ring system. researchgate.net An HMQC or HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of both ¹H and ¹³C signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound will exhibit several characteristic absorption bands.

A strong, sharp absorption band is expected in the region of 1700-1730 cm⁻¹ corresponding to the C=O stretching vibration of the ester functional group. pressbooks.pub The spectrum will also show characteristic absorptions for the C-H bonds. Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed between 2850-3000 cm⁻¹. libretexts.org Aromatic C=C and C=N stretching vibrations of the quinoline ring will produce a series of bands in the 1450-1600 cm⁻¹ region. libretexts.org Additionally, C-O stretching vibrations from the ester group will be present in the 1000-1300 cm⁻¹ range. pressbooks.pub

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | 1700 - 1730 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C/C=N | Stretch | 1450 - 1600 |

| C-O (Ester) | Stretch | 1000 - 1300 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of the compound, which aids in structural elucidation.

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). libretexts.orgmiamioh.edu For quinoline derivatives, fragmentation can involve the cleavage of the quinoline ring system. The presence of a methyl group on the ring may also influence the fragmentation pattern. researchgate.net The fragmentation of the molecular ion can lead to the formation of stable acylium ions. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the quinoline chromophore. Quinoline and its derivatives typically exhibit multiple absorption bands in the UV region due to π → π* transitions within the aromatic system. researchgate.net The presence of the methyl and carboxylate substituents may cause a slight shift in the absorption maxima (λ_max) compared to the parent quinoline molecule. The stability of related compounds in solution has been studied using UV-Vis spectroscopy by observing the consistency of the main absorption bands over time. mdpi.com

Chromatographic Methods for Purity Assessment and Separation of Isomers

The purity of a synthesized chemical entity like this compound is a critical parameter that influences its chemical and physical properties, as well as its suitability for further applications. Chromatographic techniques are the cornerstone for determining purity and separating closely related structural isomers. The primary methods employed for quinoline derivatives include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). noveltyjournals.comnih.govimpactfactor.org

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive organic compounds, making it highly suitable for quinoline carboxylic acid derivatives. tandfonline.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds. asianpubs.org

Purity Assessment: For purity assessment of this compound, an RP-HPLC method would be developed and validated. A high-purity sample of the compound would be used as a reference standard to identify and quantify any impurities in a synthesized batch. The method typically involves injecting a solution of the sample onto a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, such as a mixture of acetonitrile (B52724) and water with a modifier like formic acid or phosphoric acid, is then used to elute the components. researchgate.netsielc.com The detector, commonly a UV-Vis detector set to a wavelength where the quinoline chromophore absorbs strongly (e.g., 225 nm), records the elution profile. researchgate.net The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Separation of Isomers: During the synthesis of this compound, positional isomers can be formed as byproducts. For instance, isomers such as Methyl 5-methylquinoline-4-carboxylate or Methyl 7-methylquinoline-4-carboxylate could potentially be present. HPLC is a powerful tool for separating such isomers. The choice of stationary phase is critical; while standard octadecyl (C18) columns are often used, other phases like naphthylpropyl have demonstrated higher selectivity for certain quinoline alkaloids, enabling better separation of closely related structures. tandfonline.com Method optimization involves adjusting the mobile phase composition, pH, and temperature to achieve baseline resolution between the target compound and its isomers.

Below is a representative table of HPLC conditions, adapted from methods used for related quinoline derivatives, that could serve as a starting point for analyzing this compound.

| Parameter | Condition 1 (Purity) | Condition 2 (Isomer Separation) |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Naphthylpropyl or Phenyl-Hexyl (for enhanced selectivity) |

| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) | Methanol (B129727) : Water (gradient elution) |

| Flow Rate | 1.0 mL/min | 0.8 - 1.2 mL/min |

| Detection | UV at 225 nm | Diode Array Detector (DAD) for spectral analysis |

| Column Temperature | 30 °C | 25 - 40 °C (optimized for resolution) |

| Injection Volume | 10 µL | 5 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. impactfactor.org It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For this compound, GC-MS can be used to assess purity and confirm the identity of the main component and any volatile impurities. researchgate.net

Purity and Isomer Analysis: In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column (e.g., DB-5MS). cmes.org The column temperature is programmed to increase gradually, which separates components based on their boiling points and interactions with the stationary phase. As components elute from the column, they enter the mass spectrometer, which generates a mass spectrum for each. This mass spectrum serves as a molecular fingerprint, allowing for positive identification by comparison with spectral libraries (e.g., NIST). impactfactor.org This is particularly useful for distinguishing between isomers, which may have very similar retention times but often exhibit subtle, yet distinct, fragmentation patterns in their mass spectra. researchgate.netresearchgate.net

The following table outlines typical GC-MS conditions that could be applied for the analysis of this compound, based on established methods for similar compounds. cmes.org

| Parameter | Typical Setting |

|---|---|

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 80°C, ramp at 12°C/min to 220°C, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

| Solvent | Toluene or Dichloromethane |

Computational and Theoretical Chemistry Studies of Methyl 8 Methylquinoline 4 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometric properties of molecules. nih.gov For Methyl 8-methylquinoline-4-carboxylate, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31G'(d,p), are employed to determine the molecule's most stable three-dimensional arrangement, a process known as geometry optimization. nih.gov This optimization minimizes the molecule's energy, providing precise predictions of bond lengths, bond angles, and dihedral angles.

The electronic properties derived from DFT calculations are crucial for understanding the molecule's reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity. nih.gov A smaller gap suggests the molecule is more likely to be reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites, which are regions prone to attack by electron-seeking or electron-donating species, respectively.

Table 1: Predicted Geometrical and Electronic Parameters for Quinoline (B57606) Derivatives from DFT Studies

| Parameter | Description | Typical Predicted Value/Outcome |

|---|---|---|

| Geometry Optimization | Calculation of the lowest energy molecular structure. | Provides optimized bond lengths (Å) and angles (°). |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO. | Relates to the chemical stability of the molecule. nih.gov |

| MEP Map | Visualization of electrostatic potential on the electron density surface. | Identifies positive (electrophilic) and negative (nucleophilic) regions. |

Molecular Modeling and Simulations for Conformational Analysis

Molecular modeling and simulations are essential for performing conformational analysis, which involves exploring the different spatial orientations of a molecule's atoms. For this compound, this analysis focuses on the rotation around single bonds, particularly the bond connecting the ester group to the quinoline ring. Different conformations can have varying energy levels, and identifying the lowest-energy conformer is crucial as it represents the most probable shape of the molecule under normal conditions. researchgate.net

These studies help in understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors. By systematically rotating bonds and calculating the potential energy at each step, a potential energy surface can be mapped out, revealing the most stable conformations and the energy barriers between them. This information is vital for structure-based drug design and understanding intermolecular interactions. researchgate.net

Theoretical Spectroscopic Property Predictions and Comparison with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure. researchgate.net Using methods like DFT, it is possible to calculate theoretical infrared (IR), proton nuclear magnetic resonance (¹H-NMR), and carbon-13 nuclear magnetic resonance (¹³C-NMR) spectra. researchgate.netjmcs.org.mx

Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's bonds. researchgate.net These calculated frequencies correspond to absorption peaks in an experimental IR spectrum. Similarly, NMR chemical shifts can be calculated and compared to experimental values to assign specific signals to the various hydrogen and carbon atoms within the this compound structure. A strong correlation between the predicted and experimental spectra provides high confidence in the structural assignment. bas.bg

Table 2: Illustrative Comparison of Theoretical and Experimental Spectroscopic Data for a Quinoline Scaffold

| Spectrum Type | Atom/Group | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|---|

| ¹H-NMR | Quinoline Ring Protons | 7.5 - 8.9 | 7.4 - 8.8 |

| 8-Methyl Group Protons | ~2.6 | ~2.7 | |

| 4-Carboxylate Methyl Protons | ~4.0 | ~4.1 | |

| ¹³C-NMR | Quinoline Ring Carbons | 120 - 150 | 121 - 149 |

| 8-Methyl Carbon | ~18 | ~19 | |

| 4-Carboxylate Methyl Carbon | ~53 | ~52 | |

| Carbonyl Carbon (C=O) | ~166 | ~167 |

Note: The values presented are representative for similar quinoline structures and serve for illustrative purposes.

Computational Investigations of Reaction Mechanisms and Transition States

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the entire reaction pathway. nih.gov This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. mdpi.comnih.gov The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction.

For reactions involving this compound, such as its synthesis or subsequent functionalization, computational studies can predict the most likely reaction pathway. nih.gov For instance, in reactions with multiple possible outcomes (regioselectivity), DFT calculations can determine the activation energies for each path. The pathway with the lowest activation energy is kinetically favored and therefore the most likely to occur. This predictive capability is invaluable for optimizing reaction conditions and understanding reaction outcomes without extensive trial-and-error experimentation. mdpi.com Studies on the hydrogenation of 8-methylquinoline (B175542) and the methylation of related quinoline carboxylates have successfully used these methods to understand competitive adsorption and reaction regioselectivity. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Quinoline Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net While a specific QSAR model for this compound may not exist, numerous studies have been conducted on quinoline scaffolds to predict their potential as therapeutic agents against various diseases, including malaria and tuberculosis. ucm.esnih.govnih.gov

In a QSAR study, a set of quinoline derivatives with known biological activities is used as a training set. nih.gov For each molecule, a variety of "descriptors" are calculated, which quantify its physicochemical properties (e.g., steric, electronic, hydrophobic). Statistical methods are then used to build a model that links these descriptors to the observed activity. ucm.es This model can then be used to predict the activity of new, untested quinoline compounds, guiding the design of more potent derivatives. The validity of QSAR models is assessed using statistical metrics like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²_test). nih.gov

Table 3: Key Statistical Parameters for Validating QSAR Models

| Parameter | Description | Acceptable Value for a Robust Model |

|---|---|---|

| q² (Cross-validated r²) | Measures the internal predictive ability of the model. | > 0.5 nih.gov |

| r²_test (External r²) | Measures the predictive ability of the model on an external test set. | > 0.6 nih.gov |

| r² | Coefficient of determination; measures the goodness of fit for the training set. | Close to 1.0 nih.gov |

| F-statistic | A measure of the statistical significance of the model. | High value indicates significance. nih.gov |

Research Applications and Biological Exploration of Methyl 8 Methylquinoline 4 Carboxylate and Derivatives

A Versatile Building Block in Organic Synthesis

Methyl 8-methylquinoline-4-carboxylate has established its significance as a key synthetic intermediate and a fundamental heterocyclic building block in the field of organic chemistry. Its quinoline (B57606) core, adorned with both a methyl group and a methyl carboxylate, offers multiple reactive sites for further chemical modifications, making it an attractive precursor for more elaborate molecular architectures.

Precursor for Complex Natural Products and Drug Candidate Scaffolds

The quinoline scaffold is a common motif in a wide array of natural products and medicinally important compounds. While direct synthesis of complex natural products from this compound is an area of ongoing exploration, its role as a precursor for drug candidate scaffolds is well-recognized. The strategic placement of its functional groups allows for the introduction of diverse substituents, enabling medicinal chemists to systematically modify the molecule to enhance its biological activity and pharmacokinetic properties. The inherent reactivity of the quinoline ring system, combined with the ester functionality, provides a platform for a variety of chemical transformations, including nucleophilic and electrophilic substitutions, cross-coupling reactions, and functional group interconversions. This versatility is crucial in the multi-step synthesis of novel drug candidates.

Utility in the Construction of Diverse Quinoline-Based Compound Libraries

The principles of combinatorial chemistry, which involve the rapid synthesis of a large number of different but structurally related molecules, have been instrumental in modern drug discovery. nih.gov this compound serves as an excellent starting material for the construction of diverse quinoline-based compound libraries. nih.gov By systematically reacting the core molecule with a variety of building blocks, researchers can generate a vast collection of novel compounds. These libraries can then be screened against a wide range of biological targets to identify "hit" compounds with desired activities. The ability to readily derivatize the this compound scaffold facilitates the exploration of the chemical space around the quinoline core, which is essential for establishing structure-activity relationships (SAR) and optimizing lead compounds.

Preclinical Biological Evaluation Studies

The biological potential of this compound and its derivatives has been the subject of numerous preclinical investigations, both in vitro and in animal models. These studies have primarily focused on their antimicrobial and anticancer properties, as well as their interactions with specific enzymes and receptors.

Antimicrobial Activity Research Methodologies and Findings

The quinoline core is a well-established pharmacophore in antimicrobial agents. Research into the antimicrobial properties of derivatives of this compound typically involves a variety of in vitro and in vivo methodologies.

Standard in vitro techniques include the broth microdilution method and the agar (B569324) disk diffusion assay to determine the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria and fungi. nih.gov Studies have shown that certain 8-hydroxyquinoline (B1678124) derivatives, structurally related to the target compound, exhibit significant antibacterial activity. For instance, some synthesized 8-hydroxyquinoline derivatives have demonstrated remarkable effects against various bacterial strains, in some cases superior to standard antibiotics. nih.gov

Animal models of infection are crucial for evaluating the in vivo efficacy of new antimicrobial candidates. These models help to assess the compound's performance in a complex biological system, providing data on its pharmacokinetic and pharmacodynamic properties.

Below is a table summarizing the antimicrobial activity of selected quinoline derivatives from various research studies.

| Compound Type | Test Organism | Activity |

| 8-Hydroxyquinoline Derivatives | E. coli, S. aureus, V. parahaemolyticus, P. aeruginosa | Remarkable antibacterial activity, superior to Penicillin G in some cases. nih.gov |

| Iodo-quinoline Derivatives | S. epidermidis | Good antibacterial effects. nih.gov |

| Quinoline-carboxamides | Enterococcus faecalis | High in vitro antibacterial activity. scispace.commedjchem.com |

Anticancer Activity Research in Cell Lines and Preclinical Models

The anticancer potential of quinoline derivatives is a significant area of research. In vitro studies typically involve screening compounds against a panel of human cancer cell lines to assess their cytotoxic effects. nih.govnih.gov The MTT assay is a common method used to determine the concentration of the compound that inhibits cell growth by 50% (IC50). nih.gov

Research has shown that various quinoline-4-carboxylic acid derivatives exhibit a range of inhibitory effects against different cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and K-562 (bone marrow cancer). nih.gov Notably, these compounds often show selectivity for cancer cells over normal cell lines. nih.gov The substitution pattern on the quinoline ring plays a crucial role in determining the anticancer potency. nih.gov

For promising candidates identified in vitro, preclinical evaluation often proceeds to in vivo studies using animal models, such as tumor xenografts in immunodeficient mice. These studies provide valuable information on the compound's ability to inhibit tumor growth in a living organism. nih.gov

The following table presents a selection of findings from anticancer research on quinoline derivatives.

| Compound Series | Cancer Cell Lines | Key Findings |

| Quinoline–4–carboxylic acid derivatives | HeLa, MCF–7, K–562 | Variable degrees of inhibition; selective towards cancer cells. nih.gov |

| 8-Hydroxyquinoline derivatives | K562, T47D, Hep3B | Prominent antitumor effects; in vivo tumor growth abolition. nih.gov |

| Poly-functionalised dihydropyridine (B1217469) quinoline derivatives | A549 (lung cancer) | Some compounds showed good potential as anti-cancer drugs. |

Enzyme and Receptor Binding Studies and Mechanistic Insights

To understand the mechanism of action of biologically active compounds, researchers conduct enzyme and receptor binding studies. For quinoline derivatives, a variety of molecular targets have been investigated.

For example, some quinoline-4-carboxylic acids have been identified as potent inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme involved in pyrimidine (B1678525) biosynthesis, which is a key pathway for cell growth and proliferation. nih.gov Inhibition of this enzyme can lead to the depletion of pyrimidines, thereby halting the cell cycle. nih.gov Molecular docking studies can provide insights into the binding interactions between the quinoline derivatives and the active site of the enzyme, guiding the design of more potent inhibitors. nih.govmdpi.com

Other enzymes that have been targeted by quinoline derivatives include monoamine oxidase (MAO) and carbonic anhydrases. researchgate.netbohrium.com The ability of these compounds to interact with specific biological targets provides a mechanistic basis for their observed antimicrobial and anticancer activities. These studies are crucial for the rational design and development of new therapeutic agents based on the this compound scaffold.

Anti-inflammatory Activity Research

Quinoline derivatives are recognized for their potential as anti-inflammatory agents. nih.govresearchgate.netresearchgate.net Research has shown that certain quinoline-4-carboxylic acids and their derivatives exhibit notable anti-inflammatory properties. nih.govnih.gov For instance, a study on quinoline-related carboxylic acid derivatives revealed that quinoline-4-carboxylic acids exerted significant anti-inflammatory effects in lipopolysaccharide (LPS)-induced RAW264.7 mouse macrophages. nih.gov The anti-inflammatory potential of the quinoline framework is a key area of interest in medicinal chemistry for the development of new therapeutic agents. nih.govnih.gov

The anti-inflammatory effects of some quinoline derivatives are attributed to the inhibition of key inflammatory mediators and pathways. researchgate.net For example, some compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins, key players in the inflammatory response. nih.govnih.gov

Below is a table summarizing the anti-inflammatory activity of representative quinoline derivatives. It is important to note that specific data for this compound was not available in the reviewed literature.

| Compound Class | Model System | Observed Effect | Reference(s) |

| Quinoline-4-carboxylic acids | LPS-induced RAW264.7 macrophages | Appreciable anti-inflammatory affinities | nih.gov |

| Quinoline derivatives | General | Inhibition of COX, PDE4, TACE, and TRPV1 | nih.govnih.gov |

| Synthetic quinoline (hybrid of tomoxiprole (B1237166) and naproxen) | Xylene-induced ear edema in mice | Significant anti-inflammatory effect | nih.gov |

Hepatoprotective Activity Studies

Based on the available scientific literature, there is currently no specific information regarding hepatoprotective activity studies conducted on this compound. However, research on other quinoline derivatives has shown potential in this area. For example, a study on 4-phenyltetrahydroquinolines demonstrated hepatoprotective effects against carbon tetrachloride-induced liver damage in rats, possibly through the inhibition of autophagy. nih.gov This suggests that the broader quinoline scaffold may possess hepatoprotective potential, warranting future investigation for derivatives like this compound.

Other Biological Activity Explorations

The quinoline scaffold is a versatile pharmacophore, and its derivatives have been explored for a wide range of biological activities beyond anti-inflammatory effects. These explorations have revealed potential applications in various therapeutic areas.

Antimicrobial Activity: Several studies have highlighted the antimicrobial properties of quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govresearchgate.net

Anticancer Activity: The quinoline core is a key structural motif in a number of anticancer agents. nih.govnih.gov Research has focused on the structure-activity relationships of quinoline derivatives to develop more potent and selective anticancer compounds. nih.govnih.gov

Antimalarial Activity: Quinoline-4-carboxamide derivatives have been identified as potent antimalarial agents with a novel mechanism of action. nih.govacs.org

Antioxidant Activity: Certain quinoline-4-carboxylic acid derivatives have demonstrated antioxidant properties, which are crucial in combating oxidative stress-related diseases. ui.ac.id

Structure-Activity Relationship (SAR) Studies for Understanding Biological Properties

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. nih.govresearchgate.net Structure-activity relationship (SAR) studies are therefore crucial for designing and optimizing compounds with desired pharmacological profiles.

For anti-inflammatory activity, SAR studies have indicated that the presence of a carboxylic acid or carboxamide moiety at the C-4 position can be important. nih.govresearchgate.net For instance, quinolines with a carboxylic acid group have been associated with COX inhibition, while those with a carboxamide group have shown TRPV1 antagonism. nih.gov The substitution pattern on the quinoline nucleus and on any appended aryl rings also significantly influences the anti-inflammatory potency. nih.govresearchgate.net For styrylquinolines, substitutions at the R-7 and R-8 positions have been noted as important for various biological activities. nih.gov

In the context of anticancer activity, SAR studies of quinoline analogs have provided insights for developing more active compounds. nih.gov The synthetic accessibility of the quinoline scaffold allows for systematic modifications to explore these relationships.

Investigation of Molecular Mechanisms of Action in Biological Systems

Understanding the molecular mechanisms of action is fundamental to the development of therapeutic agents. For the anti-inflammatory effects of quinoline derivatives, several mechanisms have been elucidated.

A primary mechanism involves the inhibition of enzymes in the inflammatory cascade, such as cyclooxygenase (COX) . nih.govnih.gov By blocking COX, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov

Another identified target for some anti-inflammatory quinolines is phosphodiesterase 4 (PDE4) . nih.govnih.gov PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a second messenger that plays a role in regulating inflammation. Inhibition of PDE4 leads to increased cAMP levels, which in turn suppresses the activity of inflammatory cells and the production of pro-inflammatory cytokines.

Furthermore, some quinoline derivatives have been found to antagonize the Transient Receptor Potential Vanilloid 1 (TRPV1) , a receptor involved in pain and inflammation signaling. nih.govnih.gov The inhibition of TNF-α converting enzyme (TACE) , which is responsible for the release of the pro-inflammatory cytokine TNF-α, is another mechanism attributed to certain quinoline-based anti-inflammatory agents. nih.govnih.gov For some quinoline derivatives, the anti-inflammatory action is mediated through the suppression of signaling pathways like NF-κB and MAPK. researchgate.net

Emerging Research Directions and Future Perspectives for Methyl 8 Methylquinoline 4 Carboxylate

Development of Novel and Sustainable Synthetic Routes

The synthesis of quinoline (B57606) derivatives has a rich history, with classic methods such as the Doebner, Pfitzinger, and Gould-Jacobs reactions being foundational. imist.manih.govrsc.org However, the future of synthesizing Methyl 8-methylquinoline-4-carboxylate and its analogs lies in the development of more sustainable and efficient methodologies. Modern synthetic chemistry is increasingly focused on "green" principles, which prioritize the use of non-toxic reagents, renewable starting materials, and energy-efficient processes. researchgate.net

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Catalyst-Based Methods | Use of metal or organocatalysts in small, recyclable amounts. | Increased efficiency, reduced waste, and milder reaction conditions. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reactions. | Significantly shorter reaction times and potentially higher yields. |

| One-Pot/Multicomponent Reactions | Combining multiple reaction steps into a single procedure. | Streamlined synthesis, reduced purification steps, and improved atom economy. |

| Green Solvents | Utilization of environmentally benign solvents like water or ionic liquids. | Reduced environmental impact and improved safety profile of the synthesis. |

Advanced Spectroscopic Characterization of Interactions and Dynamics

While standard spectroscopic techniques like NMR, IR, and mass spectrometry are crucial for routine characterization, advanced methods can provide deeper insights into the molecular behavior of this compound. Future research will likely employ a range of sophisticated spectroscopic techniques to probe its interactions with biological targets and other molecules, as well as to understand its dynamic processes.

Techniques such as 2D NMR spectroscopy can be used to elucidate complex structural details and intermolecular interactions. Fluorescence spectroscopy, given the inherent fluorescence of many quinoline derivatives, can be employed to study binding events and conformational changes in real-time. researchgate.net Advanced techniques like photoemission spectroscopy can provide detailed information about the electronic structure of the molecule. bohrium.com Computational methods, in conjunction with experimental spectroscopy, will be invaluable for interpreting complex spectral data and modeling molecular behavior. bohrium.comresearchgate.net

| Spectroscopic Technique | Information Gained | Relevance to this compound |

| 2D NMR Spectroscopy | Detailed structural information and intermolecular interactions. | Elucidating binding modes with biological macromolecules. |

| Fluorescence Spectroscopy | Real-time monitoring of binding events and conformational changes. | Studying interactions with proteins and nucleic acids. |

| Photoemission Spectroscopy | Detailed electronic structure information. | Understanding the molecule's photophysical properties for potential applications in materials science. |

| Circular Dichroism (CD) Spectroscopy | Information on chiral recognition and secondary structure changes in biomolecules upon binding. nih.gov | Investigating interactions with chiral biological targets. |

Exploration of Underexplored Chemical Transformations and Derivatizations

The functional groups present in this compound—the quinoline core, the methyl ester, and the methyl group—offer numerous possibilities for chemical modification. Future research will likely explore novel transformations and derivatizations to create a library of analogs with diverse properties.

For instance, the quinoline ring system is amenable to various C-H functionalization reactions, allowing for the introduction of new substituents at specific positions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides, esters, and other derivatives. imist.ma The methyl group on the quinoline ring could also be a site for functionalization, such as through halogenation. researchgate.net These derivatization strategies will be crucial for developing structure-activity relationships and optimizing the compound for specific applications.

| Functional Group | Potential Transformations | Purpose of Derivatization |

| Quinoline Ring | C-H functionalization, electrophilic and nucleophilic aromatic substitution. | To modulate electronic properties, steric hindrance, and biological activity. |

| Methyl Ester | Hydrolysis to carboxylic acid, amidation, reduction to alcohol. | To improve solubility, introduce new interaction sites, and create prodrugs. |

| Methyl Group | Halogenation, oxidation. | To fine-tune the lipophilicity and metabolic stability of the molecule. |

Integration of Artificial Intelligence and Machine Learning for Compound Design and Mechanistic Prediction

Machine learning models can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of new derivatives, thereby accelerating the identification of promising candidates. nih.gov Furthermore, AI can be used to predict the outcomes of chemical reactions and to elucidate complex reaction mechanisms, aiding in the design of more efficient synthetic routes. springernature.com The use of AI and ML is expected to significantly reduce the time and cost associated with the research and development of new chemical entities based on the this compound framework.

| AI/ML Application | Description | Potential Impact on this compound Research |

| De Novo Design | Generation of novel molecular structures with desired properties. | Creation of new analogs with enhanced efficacy and safety profiles. |

| Predictive Modeling | Prediction of biological activity, toxicity, and ADME properties. | Prioritization of synthetic targets and reduction of experimental screening. |

| Reaction Prediction | Forecasting the outcomes of chemical reactions and elucidating mechanisms. | Optimization of synthetic routes and discovery of novel transformations. |

Potential for Applications in Materials Science or Catalyst Development (beyond medicinal chemistry)

While much of the focus on quinoline derivatives has been in the realm of medicinal chemistry, their unique electronic and photophysical properties make them attractive candidates for applications in materials science and catalysis. The quinoline scaffold is a key component in various organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.netbohrium.com Future research could explore the potential of this compound and its derivatives in these areas.

The ability of the quinoline nitrogen to coordinate with metal ions also suggests potential applications in catalysis. researchgate.net Metal complexes of this compound could be designed to catalyze a variety of organic transformations. Furthermore, the planar aromatic structure of the quinoline ring could be exploited in the development of novel organic semiconductors or other functional materials.

| Application Area | Relevant Properties of Quinoline Scaffold | Potential Role of this compound |

| Materials Science (OLEDs, Fluorescent Probes) | Tunable electronic and photophysical properties, high fluorescence quantum yields. | As a building block for novel emissive materials and sensors. |

| Catalysis | Ability to coordinate with metal ions. | As a ligand for the development of new homogeneous or heterogeneous catalysts. |

| Organic Electronics | Planar aromatic structure, potential for charge transport. | As a component in organic field-effect transistors (OFETs) or photovoltaic devices. |

Q & A

Q. Key Variables :

- Temperature : Higher temperatures (80–100°C) in Step 1 improve cyclization but may increase side products.

- Catalysts : Lewis acids (e.g., ZnCl₂) enhance regioselectivity during methylation .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is critical for isolating high-purity product .

How can advanced spectroscopic and crystallographic techniques resolve structural ambiguities in this compound derivatives?

Advanced Research Question

Structural elucidation often requires complementary methods:

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm substituent positions and hydrogen bonding patterns. For example, methyl group orientation at C8 can be validated via anisotropic displacement parameters .

- NMR Spectroscopy : ¹H-¹³C HMBC correlations differentiate between isomers (e.g., 6-methyl vs. 8-methyl) by linking methyl protons to adjacent carbons .

- Mass Spectrometry : High-resolution MS (HRMS) identifies fragmentation pathways, distinguishing between ester hydrolysis byproducts and intact compounds .

What methodologies are recommended for assessing structure-activity relationships (SAR) of this compound in antimicrobial or anticancer research?

Advanced Research Question

SAR studies require systematic structural modifications and biological testing:

- Analog Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at positions 2, 6, or 7 via palladium-catalyzed C–H functionalization .

- Biological Assays :

- Antimicrobial : Minimum inhibitory concentration (MIC) against Gram-positive/negative strains (e.g., S. aureus, E. coli).

- Anticancer : IC₅₀ determination in cell lines (e.g., MCF-7, HeLa) using MTT assays.

- Data Correlation : Use computational tools (e.g., CoMFA, molecular docking) to link electronic properties (logP, HOMO/LUMO) with activity trends .

What strategies address discrepancies in reported biological activities of this compound analogs?

Advanced Research Question

Contradictions in biological data often arise from:

- Experimental Variability : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize inter-lab differences.

- Compound Stability : Monitor degradation under assay conditions (e.g., pH, light exposure) via HPLC to ensure intact compound testing .

- Meta-Analysis : Compare data across studies using cheminformatics platforms (e.g., ChEMBL) to identify outliers or confounding substituents .

How can computational chemistry tools predict the reactivity or biological targets of this compound?

Advanced Research Question

- Reactivity Prediction : Density functional theory (DFT) calculates electrophilic Fukui indices to identify reactive sites for functionalization (e.g., C5 for halogenation) .

- Target Identification : Molecular docking (AutoDock Vina) screens against protein databases (PDB) to prioritize targets (e.g., topoisomerase II, kinase enzymes) .

- ADME Profiling : SwissADME predicts pharmacokinetic properties (e.g., BBB permeability, CYP450 interactions) to guide lead optimization .

What are critical considerations in designing palladium-catalyzed C–H functionalization reactions for modifying this compound?

Advanced Research Question

Pd-catalyzed reactions require precise control of directing groups and ligands:

- Directing Groups : Install pyridine or amide moieties at the 3-position to direct Pd to C2 or C5 for arylation/alkenylation .

- Ligand Selection : Bidentate ligands (e.g., 2,2'-bipyridyl) enhance catalyst stability and regioselectivity in weak coordination environments.

- Oxidants : Silver salts (Ag₂CO₃) or benzoquinone regenerate Pd(0) to Pd(II), sustaining catalytic cycles without over-oxidizing the quinoline core .

How do solvent polarity and pH influence the stability of this compound in aqueous solutions?

Basic Research Question

- Hydrolysis : Ester groups degrade rapidly in alkaline conditions (pH > 9). Monitor via UV-Vis spectroscopy (λ = 270 nm) to quantify degradation kinetics .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize the compound by reducing nucleophilic attack on the ester moiety .

What analytical techniques differentiate this compound from its structural isomers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.